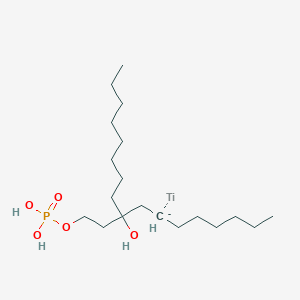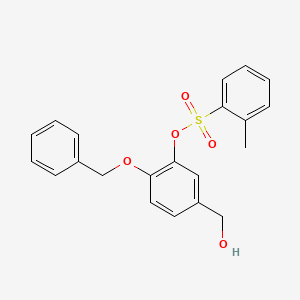
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxymethyl group, and a methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Sulfonation: The final step involves the sulfonation of the aromatic ring with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-5-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: Formation of 2-(Hydroxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Features a benzyloxy group, hydroxymethyl group, and sulfonate group.
2-(Ethoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(Methoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding interactions compared to its ethoxy and methoxy analogs. This uniqueness can lead to different biological activities and applications in various fields.
Propiedades
Fórmula molecular |
C21H20O5S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-5-6-10-21(16)27(23,24)26-20-13-18(14-22)11-12-19(20)25-15-17-8-3-2-4-9-17/h2-13,22H,14-15H2,1H3 |
Clave InChI |
NTWQWAUAOQYLCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


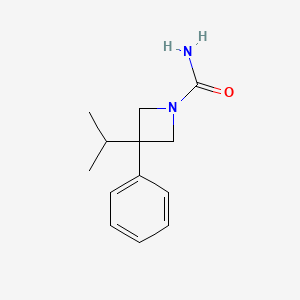
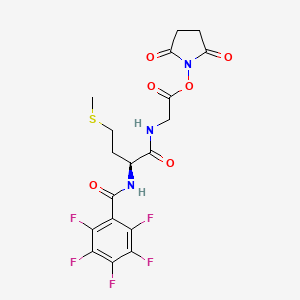
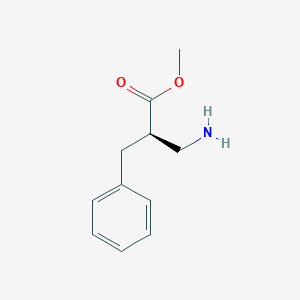
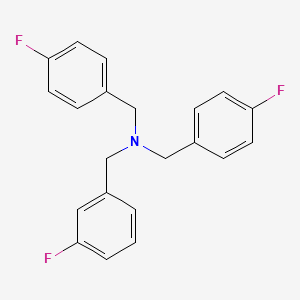
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
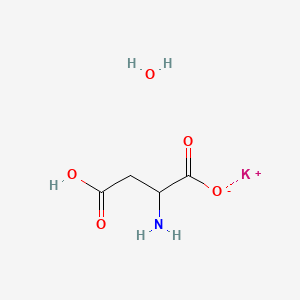

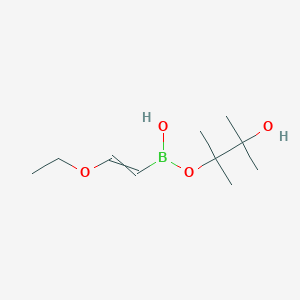
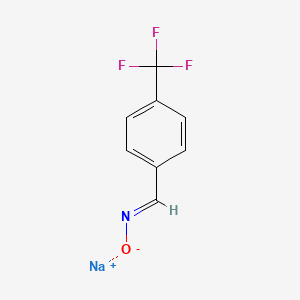

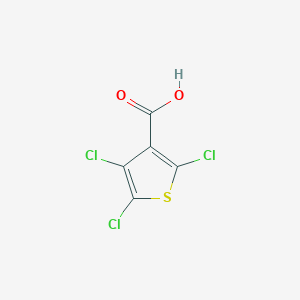
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
